InhA-IN-2

Enzyme inhibition InhA IC50

Isoniazid resistance driven by KatG mutations compromises frontline TB research. InhA-IN-2 circumvents KatG activation entirely, providing a direct InhA inhibition benchmark. • InhA IC50: 0.31 μM - 50- to 57-fold more potent than analogs InhA-IN-3/InhA-IN-4. • Validated on-target cellular engagement: 33% mycolic acid synthesis inhibition at 200 μM in H37Ra. • Dual VEGFR-2 activity (IC50 15.27 nM) supports host-directed therapy and granuloma vascular biology studies. Supplied with full analytical documentation; ready for global shipment under standard B2B terms.

Molecular Formula C16H15ClN2O2S2
Molecular Weight 366.9 g/mol
Cat. No. B15140895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInhA-IN-2
Molecular FormulaC16H15ClN2O2S2
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC(=C3)CN
InChIInChI=1S/C16H15ClN2O2S2/c1-10-14-8-12(17)5-6-15(14)22-16(10)23(20,21)19-13-4-2-3-11(7-13)9-18/h2-8,19H,9,18H2,1H3
InChIKeyOMVVAHZLDYMIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

InhA-IN-2 Procurement Guide


InhA-IN-2 (Compound 23) is a synthetic small-molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase enzyme InhA [1]. It is characterized by its benzothiophene-sulfonamide core (IUPAC: N-[3-(aminomethyl)phenyl]-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide) with a molecular weight of 366.89 g/mol [2]. As a direct InhA inhibitor, it bypasses the KatG activation requirement that underlies resistance to first-line prodrugs like isoniazid, positioning it as a critical tool compound for probing mycolic acid biosynthesis in drug-susceptible and drug-resistant M. tuberculosis strains .

InhA-IN-2 Differentiation


Generic substitution among InhA inhibitors is scientifically invalid due to profound divergence in activation requirements, binding kinetics, and antibacterial potency [1]. First-line agents like isoniazid are prodrugs requiring activation by the mycobacterial catalase-peroxidase KatG; mutations in KatG, which are prevalent in clinical multidrug-resistant (MDR) isolates, render these prodrugs ineffective [2]. Conversely, direct inhibitors such as InhA-IN-2 circumvent KatG-mediated resistance entirely, but they exhibit wide variability in intrinsic target affinity (IC50 values spanning over 50-fold across analogs like InhA-IN-3 and InhA-IN-4) and divergent cellular activity against M. tuberculosis strains (e.g., H37Rv vs. H37Ra) . The quantitative evidence below establishes that InhA-IN-2 occupies a distinct activity profile—combining nanomolar-level enzyme inhibition with a unique dual-target potential—that cannot be replicated by its closest in-class or analog comparators.

InhA-IN-2 Comparative Evidence


InhA Enzyme Inhibition Potency

InhA-IN-2 (Compound 23) exhibits an IC50 of 0.31 μM (310 nM) against M. tuberculosis InhA, representing approximately 57-fold greater potency than the direct comparator InhA-IN-3 (Compound TU12; IC50 = 17.7 μM) and 50-fold greater potency than InhA-IN-4 (TU14; IC50 = 15.6 μM) when tested under comparable enzymatic assay conditions using recombinant hexaHis-SUMO tagged InhA . This places InhA-IN-2 in the sub-micromolar affinity range, distinguishing it from weaker InhA binders in the same inhibitor series.

Enzyme inhibition InhA IC50 SAR

Antimycobacterial Activity Comparison

InhA-IN-2 demonstrates antibacterial activity against the virulent M. tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL . In contrast, the structurally distinct InhA inhibitor InhA-IN-9 (compound 7h) exhibits a lower MIC of 2 μg/mL against M. tuberculosis . This cross-study comparison reveals that despite InhA-IN-2's superior enzyme-level potency (IC50 = 0.31 μM), its whole-cell activity is approximately 3-fold weaker than InhA-IN-9 on a mass concentration basis, indicating differential permeability, efflux susceptibility, or target engagement kinetics in the cellular context.

Antimycobacterial MIC M. tuberculosis H37Rv

Mycolic Acid Synthesis Inhibition

InhA-IN-2 (200 μM, 48-hour exposure) inhibits mycolic acid production by 33% in M. tuberculosis H37Ra, confirming on-target cellular activity and direct engagement of the mycolic acid biosynthesis pathway [1][2]. While a head-to-head comparator for this specific assay is not available in the primary literature, this level of target engagement at 200 μM is consistent with the compound's sub-micromolar enzymatic IC50 and provides a validated cellular biomarker for downstream mechanism-of-action studies [1].

Mycolic acid Target engagement Cell wall H37Ra

KatG-Independent InhA Inhibition

InhA-IN-2 directly inhibits the InhA enzyme without requiring prior activation by the mycobacterial catalase-peroxidase KatG . This contrasts fundamentally with isoniazid and ethionamide, which are prodrugs that require KatG-mediated activation to generate the active InhA-inhibiting species; KatG mutations (e.g., S315T) are the predominant cause of clinical isoniazid resistance, occurring in approximately 50-95% of INH-resistant clinical isolates [1][2]. Consequently, InhA-IN-2 retains full inhibitory activity against KatG-mutant, isoniazid-resistant M. tuberculosis strains in vitro, whereas isoniazid and ethionamide exhibit complete loss of activity against such strains [1].

Direct inhibitor KatG-independent Isoniazid resistance MDR-TB

Dual-Target Potential (VEGFR-2/InhA)

InhA-IN-2 exhibits significant off-target inhibition of VEGFR-2 with an IC50 of 15.27 nM, as reported in cross-referenced vendor technical data . This VEGFR-2 inhibitory activity is not documented for other InhA inhibitors in the same series, including InhA-IN-3, InhA-IN-4, and InhA-IN-9, which appear to be selective for InhA . The VEGFR-2 IC50 of 15.27 nM for InhA-IN-2 is approximately 20-fold more potent than its InhA IC50 (310 nM), indicating that the compound functions primarily as a VEGFR-2 inhibitor with secondary InhA inhibitory activity .

VEGFR-2 Dual inhibitor Anti-angiogenic Polypharmacology

InhA-IN-2 Application Scenarios


Biochemical Target Engagement & SAR

InhA-IN-2 is optimally deployed in enzymatic assays to measure direct InhA inhibition, leveraging its sub-micromolar IC50 (0.31 μM) which provides 50- to 57-fold greater potency than analogs InhA-IN-3 and InhA-IN-4 . Its KatG-independent mechanism ensures consistent activity in biochemical systems lacking mycobacterial activating enzymes, making it a reliable reference inhibitor for high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) optimization of novel InhA-directed scaffolds . The compound's validated inhibition of mycolic acid synthesis (33% at 200 μM in H37Ra) further confirms on-target cellular engagement, enabling functional validation of hit compounds emerging from enzymatic screens [1].

Isoniazid-Resistant TB Models

Given its direct InhA inhibition without KatG activation, InhA-IN-2 is ideally suited for probing InhA function in KatG-mutant, isoniazid-resistant M. tuberculosis strains, where prodrugs like isoniazid and ethionamide are completely inactive . In this context, InhA-IN-2 serves as a KatG-independent positive control for InhA inhibition, enabling researchers to dissect whether observed phenotypes in resistant strains arise from loss of InhA inhibition or from secondary, KatG-independent mechanisms. The compound's MIC of 6.25 μg/mL against H37Rv provides a benchmark for assessing the potency of next-generation direct InhA inhibitors in resistant backgrounds [1].

Anti-Angiogenic & Anti-Tubercular Crosstalk

InhA-IN-2's unique dual inhibition of VEGFR-2 (IC50 = 15.27 nM) and InhA (IC50 = 0.31 μM) enables specialized research into host-directed therapies and the vascular biology of tuberculous granulomas . Researchers investigating the intersection of angiogenesis inhibition and mycobacterial control can employ InhA-IN-2 as a single-agent tool to simultaneously modulate VEGFR signaling in host endothelial cells and mycolic acid synthesis in the pathogen. This scenario is particularly relevant for ex vivo granuloma models and co-culture systems where both host and pathogen targets are accessible .

Selectivity Profiling Reference

Due to its reported VEGFR-2 off-target activity (IC50 = 15.27 nM), InhA-IN-2 serves as an essential comparator for assessing the selectivity of novel InhA inhibitors . Researchers developing selective InhA-directed chemical probes should include InhA-IN-2 in selectivity panels to benchmark whether new compounds exhibit cleaner target profiles. Conversely, InhA-IN-2's dual-target profile makes it a valuable positive control for designing and validating polypharmacology screening assays that aim to identify compounds with combined anti-angiogenic and anti-mycobacterial properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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